Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

1-(4-Fluorophenyl)cyclopropanecarbonitrile is a fluorinated cyclopropane derivative with a nitrile functional group, offering versatility in organic synthesis and pharmaceutical applications. Its rigid cyclopropane ring enhances molecular stability, while the electron-withdrawing fluorine substituent influences reactivity, making it a valuable intermediate in medicinal chemistry. The nitrile group provides a handle for further functionalization, enabling transformations into amines, carboxylic acids, or heterocycles. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and structural constraints, which can improve binding affinity in drug design. High purity and consistent quality ensure reliable performance in research and industrial processes.
1-(4-Fluorophenyl)cyclopropanecarbonitrile structure
97009-67-1 structure
Product name:1-(4-Fluorophenyl)cyclopropanecarbonitrile
CAS No:97009-67-1
MF:C10H8FN
MW:161.175625801086
MDL:MFCD01314307
CID:61878
PubChem ID:2781259

1-(4-Fluorophenyl)cyclopropanecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)cyclopropanecarbonitrile
    • 1-(4-fluorophenyl)cyclopropane-1-carbonitrile
    • 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)
    • 1-(4-Fluorophenyl)cyclopropylnitrile
    • CS-0090835
    • SCHEMBL4201312
    • AB08514
    • EN300-257110
    • 97009-67-1
    • MFCD01314307
    • DTXSID00381765
    • AKOS009159201
    • FS-4258
    • J-503314
    • MFNQFDZHIVUCOX-UHFFFAOYSA-N
    • CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-
    • DB-080449
    • SY204702
    • MDL: MFCD01314307
    • Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
    • InChI Key: MFNQFDZHIVUCOX-UHFFFAOYSA-N
    • SMILES: N#CC1(CC1)C1C=CC(F)=CC=1

Computed Properties

  • Exact Mass: 161.06400
  • Monoisotopic Mass: 161.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79000
  • LogP: 2.38088

1-(4-Fluorophenyl)cyclopropanecarbonitrile Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

1-(4-Fluorophenyl)cyclopropanecarbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(4-Fluorophenyl)cyclopropanecarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-257110-25.0g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
25.0g
$135.0 2024-06-18
TRC
F621223-1000mg
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
1g
$75.00 2023-05-18
Enamine
EN300-257110-0.25g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
0.25g
$19.0 2024-06-18
OTAVAchemicals
1312052-100MG
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
100MG
$104 2023-06-26
Enamine
EN300-257110-1g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
1g
$24.0 2023-09-14
Enamine
EN300-257110-25g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
25g
$135.0 2023-09-14
TRC
F621223-100mg
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
100mg
$64.00 2023-05-18
TRC
F621223-5g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
5g
$ 75.00 2022-06-04
eNovation Chemicals LLC
Y1046945-25g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1 95%
25g
$140 2024-06-07
abcr
AB230390-25 g
1-(4-Fluorophenyl)cyclopropanecarbonitrile; .
97009-67-1
25g
€254.70 2023-04-27

1-(4-Fluorophenyl)cyclopropanecarbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  2 min, 21 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  12 h, 21 °C
Reference
Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate
Zhou, Mingwei; Hu, Yimin; Ke, En; Tan, Xuefei; Shen, Hong C.; et al, Tetrahedron Letters, 2018, 59(14), 1443-1445

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 50 °C; 50 °C; 16 h, 50 °C
Reference
Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury
Huang, Adrian; Moretto, Alessandro; Janz, Kristin; Lowe, Michael; Bedard, Patricia W.; et al, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C
1.2 Reagents: Water
Reference
Efficient cyclopropanation of active methylene compounds. A serendipitous discovery
Arava, Veera Reddy; Siripalli, Udaya Bhaskara Rao; Dubey, Pramod Kumar, Tetrahedron Letters, 2005, 46(42), 7247-7248

Production Method 4

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  1-Bromo-2-chloroethane ,  Sodium hydroxide Solvents: Water ;  40 - 50 °C
Reference
Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Toluene ;  0 °C; 1.5 h, 0 °C → 100 °C; cooled
1.2 Reagents: Water
Reference
Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt
Reference
Preparation of quinoline compounds as selectin inhibitors for disease treatment
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  13 h, 50 °C
Reference
Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide
Wang, Lu-Ning; Huang, Zhiqiang; Yu, Zhi-Xiang, Organic Letters, 2023, 25(10), 1732-1736

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ,  Dimethyl sulfoxide ;  rt; overnight, rt
1.2 Reagents: Isopropanol ;  0 °C
Reference
Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes
Kramm, Frederik; Ullwer, Franziska; Klinnert, Benedict; Zheng, Min; Plietker, Bernd, Angewandte Chemie, 2022, 61(38),

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  12 h, 50 °C; 50 °C → rt
Reference
Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes
Shi, Yongjia; Gao, Qian; Xu, Senmiao, Journal of the American Chemical Society, 2019, 141(27), 10599-10604

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ;  24 h, rt
Reference
Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide
Wong, Ying-Chieh; Ke, Zhihai; Yeung, Ying-Yeung, Organic Letters, 2015, 17(20), 4944-4947

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  < -10 °C; 15 min, -15 °C
1.2 Solvents: Dimethylacetamide ;  < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ;  rt
Reference
Preparation of arylcyclopropane compounds
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Reference
Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions
Fedorynski, Michal; Jonczyk, Andrzej, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Production Method 13

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled
Reference
Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  overnight, 50 °C
Reference
Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ;  4 h, 0 °C → 120 °C
Reference
Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ;  rt; 16 h, rt
Reference
Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium hydroxide Solvents: Water ;  rt; 5 h, 40 °C; overnight, rt
Reference
Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ;  12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles
Shuai, Bin; Fang, Ping; Mei, Tian-Sheng, Synlett, 2021, 32(16), 1637-1641

Production Method 19

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  overnight, 50 °C
Reference
Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1
Tu, Hua; Powers, Jay P.; Liu, Jinsong; Ursu, Stefania; Sudom, Athena; et al, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931

1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products

Additional information on 1-(4-Fluorophenyl)cyclopropanecarbonitrile

Comprehensive Overview of 1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS No. 97009-67-1): Properties, Applications, and Industry Insights

1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS 97009-67-1) is a specialized organic compound featuring a cyclopropane ring linked to a fluorophenyl group and a nitrile functional group. This unique structure grants it versatile reactivity, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and materials science. With the growing demand for fluorinated compounds in drug discovery and high-performance materials, this chemical has garnered significant attention from researchers and industry professionals alike.

The compound’s molecular formula, C10H8FN, reflects its compact yet functionalized architecture. Its physicochemical properties, such as moderate solubility in organic solvents and stability under controlled conditions, facilitate its use in multi-step synthetic routes. Recent studies highlight its role in developing kinase inhibitors and bioactive molecules, aligning with trends in targeted therapy and precision medicine. Searches for "fluorophenyl nitrile derivatives" and "cyclopropane carbonitrile applications" have surged, underscoring its relevance in modern chemistry.

In agrochemicals, 1-(4-Fluorophenyl)cyclopropanecarbonitrile serves as a precursor for crop protection agents, leveraging the electron-withdrawing effect of the fluorine atom to enhance compound efficacy. This aligns with the industry’s push toward sustainable pesticides and reduced environmental impact. Additionally, its incorporation into liquid crystal materials and polymeric coatings addresses emerging needs in electronics and advanced manufacturing.

From a synthetic perspective, the compound’s nitrile group offers a handle for further derivatization, enabling transformations into amides, carboxylic acids, or heterocycles. Researchers frequently explore its reactivity via Pd-catalyzed cross-coupling or nucleophilic addition, topics trending in academic forums and patent literature. Queries like "how to synthesize fluorinated cyclopropanes" or "nitrile conversion methods" reflect this interest.

Quality control and analytical characterization of CAS 97009-67-1 typically involve HPLC, GC-MS, and NMR spectroscopy, ensuring compliance with industry standards. As regulatory frameworks evolve, documentation of impurity profiles and stability studies becomes critical—a point emphasized in recent FDA guidelines for synthetic intermediates.

In conclusion, 1-(4-Fluorophenyl)cyclopropanecarbonitrile exemplifies the intersection of innovation and practicality in fine chemicals. Its applications span life sciences, agriculture, and materials engineering, driven by the demand for high-value intermediates and tailored molecular designs. For suppliers and researchers, staying abreast of its synthetic protocols and market trends is essential to capitalize on its potential.

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